

Spectroscopic Characterization of Isoquinoline-1-Carbohydrazide: A Comparative Technical Guide

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Compound of Interest

Compound Name: *Isoquinoline-1-carbohydrazide*

CAS No.: 406192-81-2

Cat. No.: B1499574

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Executive Summary & Core Directive

Objective: This guide provides a definitive spectroscopic framework for characterizing **Isoquinoline-1-carbohydrazide**, a critical intermediate in the synthesis of metal-based chemotherapeutics and heterocyclic ligands.[1] Unlike standard data sheets, this document focuses on the comparative analysis between the target hydrazide and its synthetic precursor, Ethyl isoquinoline-1-carboxylate.[1]

The Scientific Narrative: The conversion of the ester to the hydrazide is a nucleophilic acyl substitution.[1] The spectroscopic challenge lies not just in identifying the product, but in quantitatively verifying the complete removal of the ethoxy group and the installation of the hydrazine moiety.[1] This guide details the specific NMR, IR, and MS markers required to validate this transformation with high confidence.

Synthesis Context & Purity Verification

To understand the spectra, one must understand the origin.[1] **Isoquinoline-1-carbohydrazide** is typically synthesized via the hydrazinolysis of ethyl isoquinoline-1-carboxylate.[1]

- Reaction:

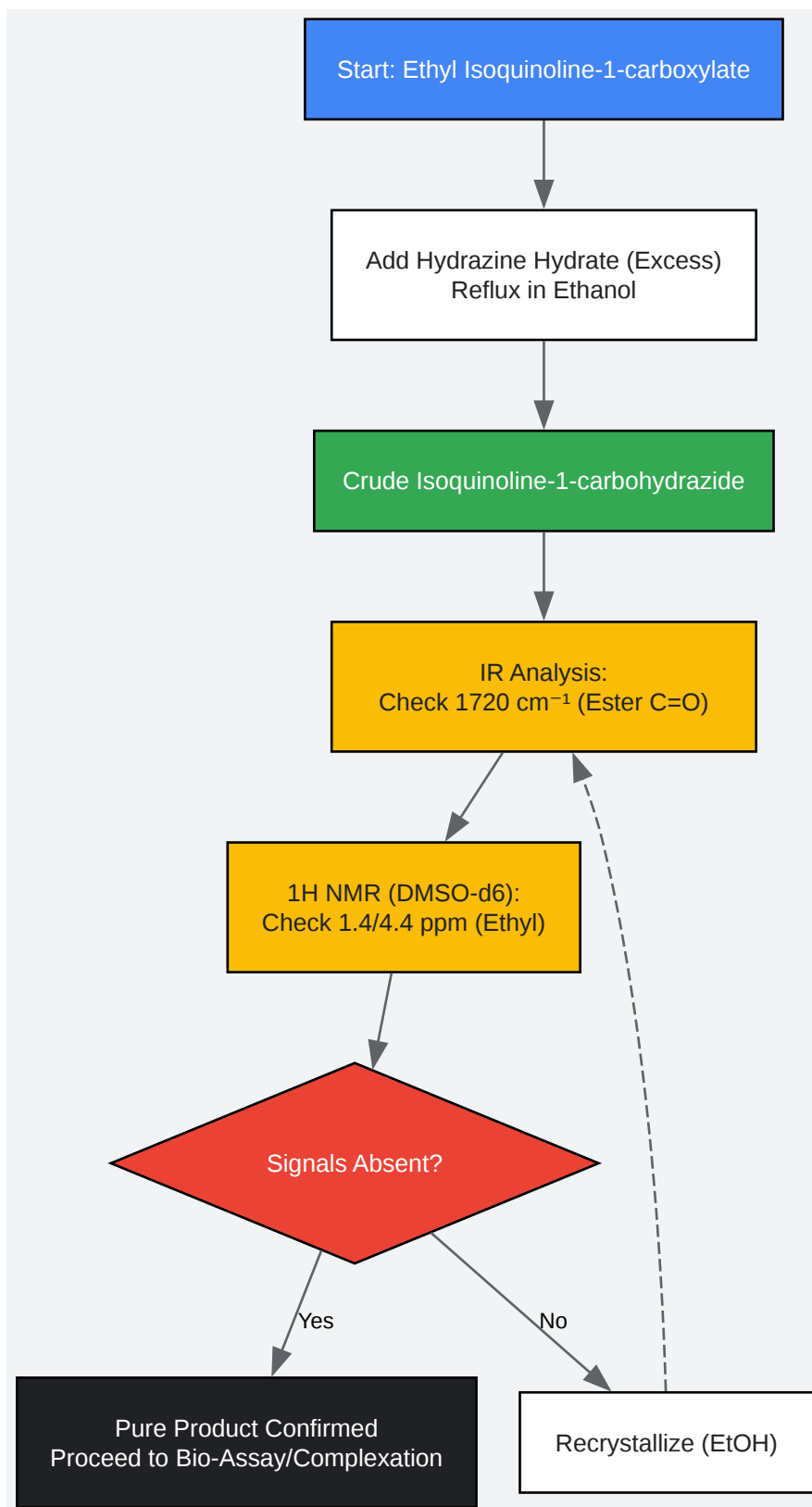
(Ester) +

(Hydrazide) +

- Critical Impurities: Unreacted ester, hydrolysis product (Isoquinoline-1-carboxylic acid), and trapped ethanol.

Workflow Visualization: Synthesis & Monitoring

The following diagram outlines the logical flow for synthesis and the decision gates based on spectroscopic data.



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Caption: Figure 1. Self-validating workflow for the synthesis and characterization of **Isoquinoline-1-carbohydrazide**, emphasizing impurity rejection.

Comparative Spectroscopic Analysis

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "fingerprint" validation.^[1] The shift in the carbonyl frequency and the appearance of N-H stretches are definitive.^[1]

Feature	Precursor: Ethyl Ester ()	Target: Hydrazide ()	Mechanistic Insight
C=O Stretch	1715–1725 (Strong, Ester)	1650–1670 (Amide I)	Loss of alkoxy induction lowers bond order (resonance with N). ^[1]
N-H Stretch	Absent	3150–3350 (Doublet/Broad)	Symmetric/Asymmetric stretching of terminal and amide .
C-O Stretch	1250–1300 (Strong)	Absent / Weak	Cleavage of the ester linkage. ^[1]
Amide II	Absent	1520–1550	N-H bending coupled with C-N stretching (characteristic of secondary amides). ^[1]

Protocol Note: Samples should be prepared as KBr pellets or analyzed using ATR (Attenuated Total Reflectance) to avoid solvent interference in the carbonyl region.

B. Nuclear Magnetic Resonance (¹H NMR)

NMR is the gold standard for purity.[1] The diagnostic utility lies in the disappearance of the ethyl group patterns and the appearance of exchangeable hydrazide protons.[1]

Solvent: DMSO-

is required.[1][2][3]

is often insufficient due to the poor solubility of the polar hydrazide moiety.[1]

Proton Environment	Precursor: Ethyl Ester (ppm)	Target: Hydrazide (ppm)	Multiplicity & Integration
(Methyl)	~1.38 (Triplet)	ABSENT	Definitive proof of conversion.
(Methylene)	~4.45 (Quartet)	ABSENT	Definitive proof of conversion.
Hydrazide	Absent	4.60 – 4.80	Broad singlet (2H).[1] Exchangeable with .
Amide	Absent	9.80 – 10.20	Broad singlet (1H). Downfield due to anisotropy of C=O.[1]
Isoquinoline Ring	7.7 – 8.5 (Multiplets)	7.6 – 8.9 (Multiplets)	Ring protons shift slightly downfield due to the electron-withdrawing amide.[1]

Detailed Ring Assignment (Hydrazide in DMSO-

):

- H-3: ~8.55 (d) – Ortho to ring nitrogen.[1]

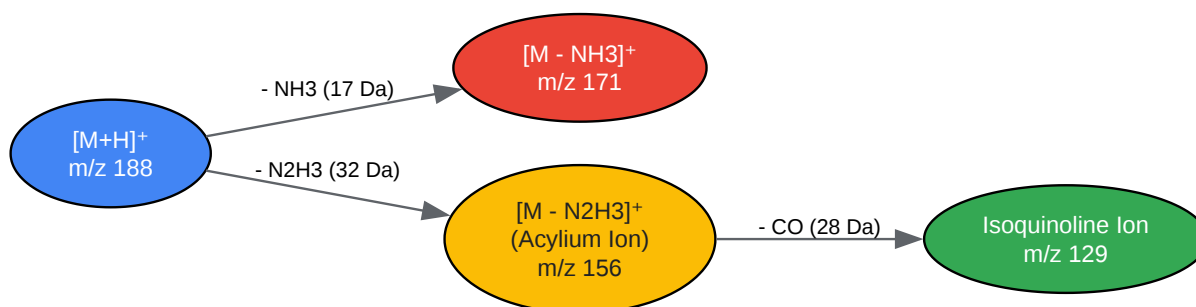
- H-4: ~8.05 (d)
- H-5/6/7: ~7.70 – 7.90 (m) – Overlapping aromatic region.[1]
- H-8: ~8.85 – 9.00 (m) – Deshielded by the peri-effect of the carbonyl group at C-1.[1]

C. Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and provides structural validation through fragmentation.[1]

- Molecular Formula:
- Exact Mass: 187.07 g/mol [1]
- Ionization Mode: Positive ESI ()

Fragmentation Pathway Logic: The hydrazide group is the "fragile" tail.[1] High collision energy will sequentially strip this group.[1]



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Caption: Figure 2. ESI-MS fragmentation pathway.[1][4] The transition from m/z 188 to 156 (loss of hydrazine moiety) is diagnostic for the hydrazide structure.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition[1]

- Purpose: To verify structure and quantify residual ethanol/ester.
- Reagents: DMSO-
(99.9% D), TMS (internal standard).
- Procedure:
 - Weigh 5–10 mg of dry **Isoquinoline-1-carbohydrazide** into a clean vial.
 - Add 0.6 mL of DMSO-
.[1] Sonicate for 30 seconds if dissolution is incomplete (hydrazides can pack tightly).[1]
 - Transfer to a 5mm NMR tube.[1]
 - Acquisition Parameters:
 - Pulse Angle: 30° or 45°.[1]
 - Relaxation Delay (D1):
2.0 seconds (critical for accurate integration of the amide proton).[1]
 - Scans: 16–32.[1]
 - Processing: Reference DMSO residual peak to 2.50 ppm. Integrate the broad singlet at ~10 ppm (1H) and calibrate other integrals against it.

Protocol 2: FT-IR Analysis (KBr Pellet)

- Purpose: Rapid fingerprinting.
- Procedure:
 - Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.[1]
 - Grind to a fine powder using an agate mortar (particle size < 2
m to avoid scattering).

- Press at 8–10 tons for 2 minutes to form a transparent pellet.
- Scan from 4000 to 400
(Resolution: 4
, Scans: 16).
- Validation: Ensure the baseline is flat.[1] If the O-H region (3400+) is broad, dry the sample (hygroscopic hydrazine hydrate residue).[1]

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